Technical Whitepaper: Predictive Toxicology and Safety Profiling of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one
Technical Whitepaper: Predictive Toxicology and Safety Profiling of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one
Executive Summary
In the landscape of modern drug discovery, rigidified scaffolds such as 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one serve as critical building blocks for developing targeted therapeutics, including novel androgen receptor antagonists. Because this specific intermediate is highly specialized, empirical in vivo toxicity data is sparse. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, predictive safety data sheet (SDS) and baseline toxicity profile. By utilizing structural alerts—specifically the aryl bromide and imidazolidinone moieties—we can accurately forecast metabolic liabilities, establish safe handling protocols, and design self-validating in vitro assays to quantify hepatotoxic risks.
Physicochemical Identity & Structural Profiling
Before assessing toxicological risk, it is imperative to establish the compound's fundamental physicochemical parameters. The data summarized in Table 1 dictates the compound's solubility, bioavailability, and required storage conditions.
Table 1: Physicochemical and Identification Data
| Property | Value |
| Chemical Name | 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one |
| CAS Number | 1892565-47-7 |
| Molecular Formula | C₁₁H₁₃BrN₂O |
| Molecular Weight | 269.14 g/mol |
| InChIKey | BMAWNTUQIBGTBA-UHFFFAOYSA-N |
| Purity (Commercial) | ≥95% |
Data sourced from.
Structural Alerts and Predictive Baseline Toxicity
In the absence of chronic human exposure data, we apply a read-across methodology (QoSA) to predict toxicity based on the compound's functional groups.
The Aryl Bromide Toxicophore
The most significant toxicological liability in this molecule is the 3-bromo-4-methylphenyl group. Halogenated aromatics are notorious substrates for hepatic Phase I metabolism. Cytochrome P450 (CYP450) enzymes can oxidize the aromatic ring to form a highly reactive arene oxide intermediate. As observed in classic models of 1[1], if this electrophile is not rapidly quenched by intracellular glutathione (GSH), it will covalently bind to cellular macromolecules, leading to centrilobular hepatic necrosis. Furthermore, the presence of the aryl bromide moiety has been scrutinized in clinical drug development for its potential to cause idiosyncratic drug-induced liver injury (DILI) 2[2].
The Imidazolidin-2-one Core
Conversely, the imidazolidin-2-one ring is generally stable and exhibits a low acute toxicity profile. Metabolic studies indicate that while N-demethylation is possible, the core structure does not typically induce severe organ-specific toxicity 3[3]. Therefore, safety protocols must primarily address the hazards associated with the halogenated aromatic system.
Predicted CYP450-mediated bioactivation and GSH detoxification pathway.
Safety Data Sheet (SDS) Directives (GHS Compliant)
Based on the structural read-across from analogous compounds 4[4], the following handling parameters are mandated:
Hazard Identification
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H315 : Causes skin irritation.
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H319 : Causes serious eye irritation.
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H335 : May cause respiratory irritation.
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H373 : May cause damage to organs (Liver) through prolonged or repeated exposure.
Exposure Controls & Personal Protective Equipment (PPE)
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Respiratory Protection : Use a Type P3 (EN 143) particulate respirator when handling the dry powder to prevent inhalation of micro-particulates.
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Hand Protection : Nitrile rubber gloves (minimum thickness 0.11 mm, breakthrough time >480 minutes). The lipophilic nature of the compound allows it to permeate compromised barriers.
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Eye Protection : Safety goggles with side-shields conforming to EN166.
First Aid Measures
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Inhalation : Move to fresh air immediately. If breathing is labored, administer artificial respiration.
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Skin Contact : Wash off with soap and copious amounts of water. The compound's lipophilicity means water alone is insufficient for decontamination.
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Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do.
Self-Validating In Vitro Hepatotoxicity Screening Protocol
To empirically validate the predicted hepatotoxicity, researchers must employ a highly controlled, self-validating in vitro assay. The following protocol outlines a multiplexed HepG2 ATP/GSH depletion assay.
Self-validating in vitro hepatotoxicity screening workflow.
Step-by-Step Methodology
Step 1: HepG2 Cell Seeding
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Action : Seed HepG2 cells at 1×10⁴ cells/well in a 96-well format using DMEM supplemented with 10% FBS.
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Causality : HepG2 cells are selected over standard fibroblasts because they retain basal expression of Phase I CYP450 enzymes, which is an absolute prerequisite for generating the reactive arene oxide intermediate from the aryl bromide moiety.
Step 2: Compound Preparation and Dosing
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Action : Dissolve the compound in tissue-culture grade DMSO and treat cells across a logarithmic concentration gradient (0.1 µM to 100 µM). Ensure the final DMSO concentration remains ≤0.5% (v/v).
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Causality : The imidazolidin-2-one core and halogenated aromatic ring confer moderate lipophilicity, necessitating DMSO for complete solvation. Capping DMSO at 0.5% prevents solvent-induced baseline cytotoxicity, ensuring that any observed cell death is strictly attributable to the test compound.
Step 3: Incubation
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Action : Incubate the treated plates for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.
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Causality : A 48-hour window provides sufficient time for the relatively slow CYP-mediated bioactivation of the sterically hindered aryl bromide, allowing accumulation of toxic metabolites.
Step 4: Multiplexed Readout (ATP & GSH)
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Action : Lyse cells and introduce a luminescent ATP-detection reagent alongside a fluorogenic Monochlorobimane (mCB) probe.
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Causality : ATP quantification measures absolute cell viability. Simultaneously, mCB specifically binds to reduced glutathione (GSH). A drop in GSH prior to ATP depletion confirms that the mechanism of toxicity is electrophilic stress (arene oxide formation) rather than generic necrosis.
Step 5: System Validation (Controls)
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Action : Run Bromobenzene (positive control) and unsubstituted imidazolidin-2-one (negative control) in parallel.
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Causality : This creates a self-validating system. If Bromobenzene fails to deplete GSH, the metabolic competence of the HepG2 batch is compromised. If the negative control induces toxicity, it indicates an artifact in the assay conditions rather than target-specific toxicity.
References
- Sigma-Aldrich: 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one Product Properties.
- ChemicalBook: 2-Imidazolidone Safety Data Sheet.
- Wikipedia / Chemosphere: Bromobenzene Hepatotoxicity and Arene Oxide Intermediates.
- PubChem (NIH): 2-Imidazolidinone Metabolism and Transformations.
- FDA Center for Drug Evaluation: Consultation on Aryl Bromide Toxicity and Drug-Induced Liver Injury.
